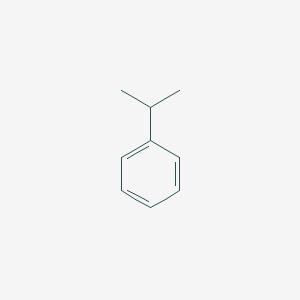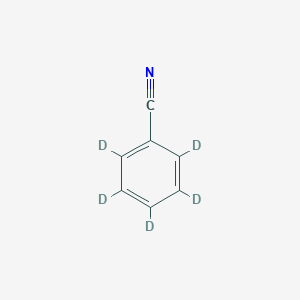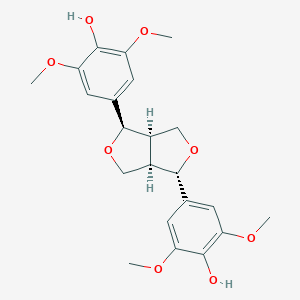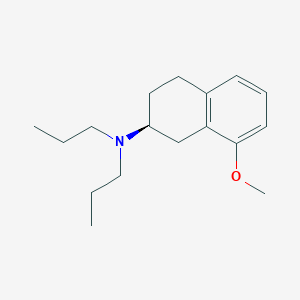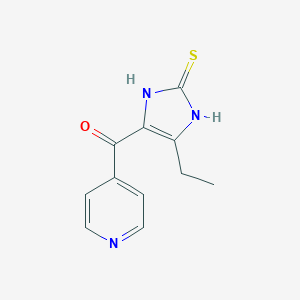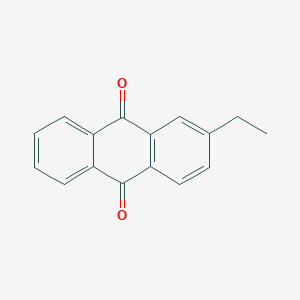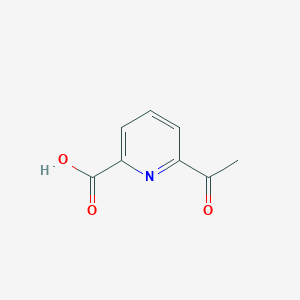
Bbdoaed
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bbdoaed, also known as 1,1-bis(4-hydroxyphenyl)-2,2,2-trichloroethane, is a chemical compound that has been found to have potential applications in scientific research.
作用機序
The mechanism of action of Bbdoaed is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species and to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. Bbdoaed may also act as a chelator, binding to metal ions and preventing them from contributing to oxidative damage.
Biochemical and Physiological Effects:
Bbdoaed has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and to decrease levels of inflammatory cytokines such as TNF-alpha and IL-6. Bbdoaed has also been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using Bbdoaed in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animals. However, one limitation is that it is not very soluble in water, which may make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of Bbdoaed and its potential side effects.
将来の方向性
There are several future directions for research on Bbdoaed. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of Bbdoaed and to explore its potential side effects.
合成法
Bbdoaed can be synthesized through a reaction between 4-hydroxybenzaldehyde and 2,2,2-trichloroethanol. The reaction is catalyzed by a base, such as potassium hydroxide, and occurs under reflux conditions. The resulting product is a white crystalline solid that can be purified through recrystallization.
科学的研究の応用
Bbdoaed has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Bbdoaed has also been found to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of other diseases such as cancer and cardiovascular disease.
特性
CAS番号 |
119157-93-6 |
|---|---|
製品名 |
Bbdoaed |
分子式 |
C24H54Br2N2S2 |
分子量 |
594.6 g/mol |
IUPAC名 |
2-[2-[dimethyl(octyl)azaniumyl]ethyldisulfanyl]ethyl-dimethyl-octylazanium;dibromide |
InChI |
InChI=1S/C24H54N2S2.2BrH/c1-7-9-11-13-15-17-19-25(3,4)21-23-27-28-24-22-26(5,6)20-18-16-14-12-10-8-2;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
JYMPUEGSANUEGS-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
正規SMILES |
CCCCCCCC[N+](C)(C)CCSSCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
同義語 |
BBDOAED bis(beta-dimethyl octyl ammonium ethyl)disulfide bis(beta-dimethyl octylammonium ethyl)disulfide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)

